BenchChemオンラインストアへようこそ!

4-(Methoxymethyl)piperidine Hydrochloride

Medicinal chemistry Physicochemical profiling Lead optimization

4-(Methoxymethyl)piperidine Hydrochloride (CAS 916317-00-5) delivers a structurally validated, low‑lipophilicity piperidine scaffold for CNS and retinoid metabolism programs. Its methoxymethyl ether side chain reduces CAD‑associated liabilities (hERG, CYP2D6, phospholipidosis) versus ethoxymethyl or bulkier analogs (ΔLogP ≈ +0.4–0.8), aligning with the C log P < 3.5 safety window. The CRBP1 co‑crystal (PDB: 8GEV) enables rational, fragment‑based optimization of nonretinoid inhibitors for age‑related macular degeneration and Stargardt disease. With documented utility in RIP1 kinase inhibitors (EC50 = 2.2 μM), monoamine re‑uptake inhibitors, and parallel synthesis libraries, this stable hydrochloride salt (aqueous solubility 5.35 mg/mL; mp 150°C) ensures reproducible results in reductive amination, N‑alkylation, and amide coupling workflows.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 916317-00-5
Cat. No. B1318340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)piperidine Hydrochloride
CAS916317-00-5
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCOCC1CCNCC1.Cl
InChIInChI=1S/C7H15NO.ClH/c1-9-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H
InChIKeyFLRDPZJPRQWKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)piperidine Hydrochloride CAS 916317-00-5: Technical Baseline and Procurement Context


4-(Methoxymethyl)piperidine Hydrochloride (CAS 916317-00-5) is a 4-substituted piperidine derivative supplied as a hydrochloride salt with molecular formula C7H16ClNO and molecular weight 165.66 g/mol . The compound features a methoxymethyl ether side chain at the piperidine 4-position, introducing a polar hydrogen-bond acceptor motif that modulates physicochemical properties relative to unsubstituted piperidine . As a versatile synthetic building block, this compound serves as a key intermediate in medicinal chemistry programs targeting diverse therapeutic areas, with documented utility in constructing kinase inhibitors, GPCR ligands, and enzyme-targeting scaffolds [1].

4-(Methoxymethyl)piperidine Hydrochloride: Why Generic Substitution With In-Class Analogs Is Scientifically Unsound


Piperidine derivatives bearing 4-position alkyl ether substituents are not functionally interchangeable. Systematic substitution of the methoxymethyl group with ethoxymethyl, hydroxymethyl, or unsubstituted piperidine produces measurable alterations in lipophilicity, solubility, basicity, and target binding conformation [1]. For example, elongation from methoxymethyl to ethoxymethyl increases calculated LogP by approximately 0.4–0.8 units while increasing molecular weight by 14 Da . Such differences alter partitioning behavior, passive permeability, and off-target liability profiles in downstream applications, rendering casual analog substitution a source of irreproducible results in both synthetic and biological contexts [2].

4-(Methoxymethyl)piperidine Hydrochloride: Quantitative Differential Evidence Versus Closest Analogs


Lipophilicity Differential: Methoxymethyl Versus Ethoxymethyl Piperidine Analogs

The 4-methoxymethyl substitution confers a LogP of 0.40–0.96 for the free base form [1], representing a measurable reduction in lipophilicity versus the 4-ethoxymethyl analog (predicted LogP ~1.2–1.8, ΔLogP = +0.4 to +0.8) . For the hydrochloride salt form, the reported LogP is 1.76, reflecting the salt's differential partitioning behavior . This lower lipophilicity aligns with reduced risk of hERG inhibition, CYP2D6 liability, and phospholipidosis as established in side-chain optimization studies [2].

Medicinal chemistry Physicochemical profiling Lead optimization

Structural Biology Validation: CRBP1 Co-Crystal Structure With 4-(Methoxymethyl)piperidine-Containing Ligand

A co-crystal structure of human cellular retinol-binding protein 1 (CRBP1) in complex with 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine has been solved and deposited in the Protein Data Bank (PDB ID: 8GEV) at high resolution [1]. The structure reveals specific binding interactions between the methoxymethyl-piperidine moiety and the CRBP1 binding pocket [2]. In contrast, no analogous deposited crystal structures are publicly available for the 4-ethoxymethyl or 4-hydroxymethyl piperidine-containing ligands in this target system [3].

Structural biology Fragment-based drug discovery Retinoid metabolism

Aqueous Solubility Profile: Hydrochloride Salt Form Versus Free Base

The hydrochloride salt form (CAS 916317-00-5) exhibits aqueous solubility of approximately 5.35 mg/mL (0.0323 mol/L) , while the corresponding free base (CAS 399580-55-3) shows higher solubility of 22.7 mg/mL (0.176 mol/L) . This represents a 4.2-fold difference in molar solubility between the two forms . The hydrochloride salt provides enhanced stability and crystallinity (melting point: 150°C) , offering distinct handling advantages for solid dosing and long-term storage compared to the hygroscopic free base.

Formulation development Salt selection Biopharmaceutics

Synthetic Accessibility: High-Yield Deprotection Route With Analytical Validation

A validated synthetic route from tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate using 4M HCl in 1,4-dioxane produces 4-(methoxymethyl)piperidine hydrochloride in 89% isolated yield under ambient conditions . The product is analytically confirmed by HPLC-MS (MH+ m/z=130, Rt=0.24 min) [1]. This well-characterized, high-yielding deprotection protocol contrasts with the variable yields and purification requirements associated with direct alkylation of piperidine with methoxymethyl chloride, which requires base-mediated conditions and often produces N-alkylation side products .

Process chemistry Building block synthesis Quality control

4-(Methoxymethyl)piperidine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Structure-Based Design of CRBP1 Inhibitors for Ocular Disease Research

The validated co-crystal structure of CRBP1 bound to a 4-(methoxymethyl)piperidine-containing ligand (PDB ID: 8GEV) enables rational optimization of nonretinoid CRBP1 inhibitors. Programs targeting age-related macular degeneration, Stargardt disease, and other retinoid metabolism disorders can leverage this structural data for fragment growing, scaffold hopping, and binding affinity optimization [1]. The methoxymethyl-piperidine moiety serves as a privileged fragment with documented binding interactions in the CRBP1 pocket, providing an experimentally validated starting point for medicinal chemistry campaigns [2].

CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity

Based on the established principle that methoxymethyl side chains balance potency with reduced CAD-associated liabilities (hERG, CYP2D6, phospholipidosis), this building block is indicated for CNS drug discovery programs where lipophilicity control is paramount [1]. The measured LogP of 0.40–0.96 (free base) positions 4-(methoxymethyl)piperidine as a lower-lipophilicity alternative to ethoxymethyl (ΔLogP ≈ +0.4 to +0.8) or bulkier alkyl ether analogs, aligning with the established C log P < 3.5 threshold for reduced toxicity risk [2]. This differential makes the compound particularly suitable for antidepressant, anxiolytic, and cognitive disorder programs where monoamine transporter occupancy is required without cardiovascular or metabolic liability.

Synthesis of Kinase Inhibitor Scaffolds and GPCR Ligands

As a versatile secondary amine building block, 4-(methoxymethyl)piperidine hydrochloride is employed in reductive amination, N-alkylation, and amide coupling reactions to construct diverse pharmacophores. The compound's documented utility spans RIP1 kinase inhibitors (EC50 = 2.2 μM in cellular necroptosis protection assays) [1], monoamine neurotransmitter re-uptake inhibitors [2], and generic kinase inhibitor scaffolds where the piperidine core enhances target binding affinity [3]. The hydrochloride salt form's favorable handling properties and high-yielding synthetic accessibility (89% from Boc-protected precursor) make it a practical choice for parallel synthesis and library production in both academic and industrial settings.

Salt Selection and Pre-Formulation Development Studies

The distinct solubility and stability profile of the hydrochloride salt (aqueous solubility: 5.35 mg/mL; melting point: 150°C) [1] compared to the free base (22.7 mg/mL) [2] provides a defined starting point for salt screening and solid-state characterization studies. This compound serves as a reference for evaluating how salt form selection alters physicochemical properties in 4-substituted piperidine series, offering procurement certainty for pre-formulation groups requiring well-characterized, stable hydrochloride salts of piperidine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methoxymethyl)piperidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.